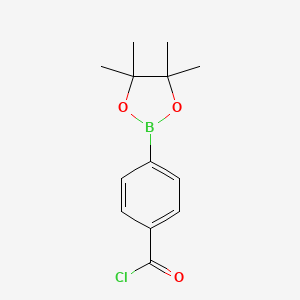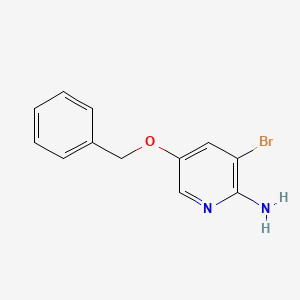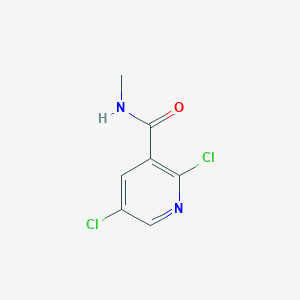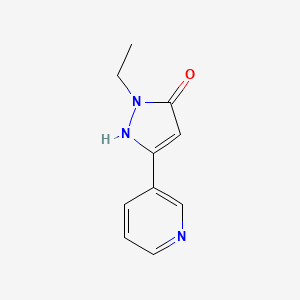
2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol
Overview
Description
Scientific Research Applications
Synthesis and Structural Applications
Synthetic Pathways and Pyrazole Derivatives
Research has delved into the synthesis of pyrazole derivatives for potential applications in organic synthesis and material science. For instance, the facile synthesis of new pyrazolo[3,4-b]pyridine products through condensation reactions showcases the versatility of pyrazole compounds in creating heterocyclic structures with potential applications in drug development and material science (Ghaedi et al., 2015).
Metal Complexes and Catalysis
Pyrazole derivatives serve as ligands in metal complexes, influencing the catalytic activity of these complexes. For example, pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes have been shown to catalyze the asymmetric transfer hydrogenation of ketones, highlighting the role of pyrazole derivatives in enhancing the catalytic efficiency of metal complexes (Magubane et al., 2017).
Applications in Organic Electronics
Polymer Light-Emitting Diodes (PLEDs)
Novel heteroleptic iridium(III) complexes incorporating pyrazole derivatives have demonstrated high thermal stability and good electroluminescence performance in PLEDs, indicating the potential of these compounds in the development of efficient organic light-emitting diodes (Tang et al., 2014).
Future Directions
properties
IUPAC Name |
2-ethyl-5-pyridin-3-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-13-10(14)6-9(12-13)8-4-3-5-11-7-8/h3-7,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBNQSPTUVBNEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1456931.png)
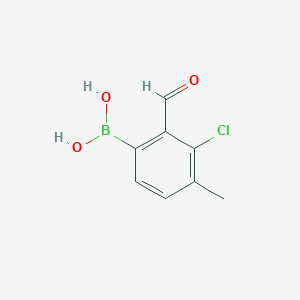

![4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1456937.png)
